3-(4-Fluorophenyl)phenol
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Overview
Description
3-(4-Fluorophenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a fluorine atom at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. One common method is the reaction of 4-fluorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}_6\text{H}_4\text{F} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{C}_6\text{H}_4\text{F} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as copper or palladium to facilitate the coupling reactions, and the reaction conditions are optimized to maximize the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties such as thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenol: Lacks the fluorine substitution, resulting in different chemical and biological properties.
4-Fluorophenol: Similar structure but lacks the additional phenyl ring, leading to different reactivity and applications.
3-(4-Chlorophenyl)phenol: Substituted with chlorine instead of fluorine, which affects its electronic properties and reactivity.
Uniqueness: 3-(4-Fluorophenyl)phenol is unique due to the presence of both a phenol group and a fluorine atom, which impart distinct electronic and steric effects. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGBYKFVYILAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562739 |
Source
|
Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-41-7 |
Source
|
Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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